molecular formula C10H12BrNO B8295035 2-Bromo-3-(pent-4-en-1-yloxy)pyridine

2-Bromo-3-(pent-4-en-1-yloxy)pyridine

Cat. No.: B8295035
M. Wt: 242.11 g/mol
InChI Key: ALYQPVXCYIGFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(pent-4-en-1-yloxy)pyridine is a brominated pyridine derivative intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. This compound serves as a versatile chemical synthesis intermediate . The bromine atom at the 2-position of the pyridine ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions , such as Suzuki or Negishi couplings, enabling the introduction of various aromatic and other complex substituents . The pent-4-en-1-yloxy chain attached to the pyridine ring provides a functional handle for further synthetic modification; the terminal alkene group is particularly useful in reactions like hydroamination or click chemistry , facilitating the construction of more elaborate molecular architectures . In pharmaceutical research, pyridine-based compounds are of significant interest for their potential biological activity. For instance, structurally related pyridine derivatives have been investigated as potent non-steroidal aromatase (CYP19A1) inhibitors for the treatment of hormone-dependent breast cancer . These inhibitors function by coordinating to the haem iron in the enzyme's active site and can exhibit dual-binding properties , simultaneously interacting with the haem and the enzyme's access channel . While the specific activity of 2-Bromo-3-(pent-4-en-1-yloxy)pyridine is not documented, its structure aligns with scaffolds used in developing such therapeutic agents, making it a valuable building block for medicinal chemistry programs and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-3-pent-4-enoxypyridine

InChI

InChI=1S/C10H12BrNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h2,5-7H,1,3-4,8H2

InChI Key

ALYQPVXCYIGFBG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=C(N=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of 2-bromopyridine derivatives is frequently modified to tune electronic and steric properties. Key analogs include:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-3-(2-fluoroethoxy)pyridine 2-Fluoroethoxy 218.05 Enhanced electrophilicity due to electron-withdrawing F; used in medicinal chemistry
2-Bromo-3-(trifluoromethyl)pyridine Trifluoromethyl 225.996 Strong electron-withdrawing effect; accelerates SNAr reactions
2-Bromo-3-(methoxymethoxy)pyridine Methoxymethoxy 218.05 Improved solubility in polar solvents; intermediate for alkoxy-based ligands
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Tetrahydrofuran-3-yloxy 244.09 Cyclic ether enhances solubility; used in heterocyclic synthesis
2-Bromo-3-(pyridin-2-ylmethoxy)pyridine Pyridin-2-ylmethoxy 265.106 Bidentate ligand potential; stabilizes metal complexes

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, fluoroethoxy) increase the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
  • Alkoxy groups (e.g., pentenyloxy, methoxymethoxy) improve solubility in organic solvents but may introduce steric hindrance, slowing reactions at the 2-bromo position .
  • Heterocyclic substituents (e.g., tetrahydrofuran, pyridylmethoxy) enable applications in coordination chemistry and catalysis .

Impact of Substituents on Reactivity

Cross-Coupling Reactions
  • 2-Bromo-3-(trifluoromethyl)pyridine : The trifluoromethyl group accelerates Suzuki couplings due to its electron-withdrawing nature, achieving >90% yields with aryl boronic acids .
  • 2-Bromo-3-(pent-4-en-1-yloxy)pyridine : The pentenyloxy group moderately activates the bromine for couplings but requires longer reaction times (24–48 hours) compared to trifluoromethyl analogs (6–12 hours) .
Nucleophilic Aromatic Substitution (SNAr)
  • 2-Bromo-3-(2-fluoroethoxy)pyridine: Reacts with amines at 80°C in DMF, yielding 3-fluoroethoxy-2-aminopyridines in 70–85% efficiency .
  • 2-Bromo-3-(pyridin-2-ylmethoxy)pyridine : Bulky pyridylmethoxy group reduces SNAr efficiency (<50% yield) due to steric hindrance .

Physicochemical Properties

Compound Name Melting Point (°C) Density (g/cm³) LogP
2-Bromo-3-(methoxymethoxy)pyridine 35–37 1.499 2.82
2-Bromo-3-(trifluoromethyl)pyridine Not reported 1.61 3.05
2-Bromo-3-(pent-4-en-1-yloxy)pyridine Not reported ~1.3 (estimated) ~2.5
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Not reported 1.32 1.98

Trends :

  • LogP Values : Trifluoromethyl and methoxymethoxy substituents increase hydrophobicity (higher LogP), while tetrahydrofuran-based analogs are more hydrophilic .
  • Density : Bulkier substituents (e.g., pyridylmethoxy) correlate with higher density .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(pent-4-en-1-yloxy)pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 2-bromo-3-hydroxypyridine with pent-4-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Alternative routes include Suzuki-Miyaura coupling using a boronic ester intermediate derived from the pent-4-en-1-yl chain .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic signals include pyridine protons (δ 7.5–8.5 ppm), allylic protons (δ 5.0–5.5 ppm), and methylene groups adjacent to oxygen (δ 3.5–4.5 ppm).
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₁BrN₂O (exact mass calculated).
  • FT-IR : Confirm the presence of C-Br (550–650 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches.
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coat) due to potential acute oral toxicity (LD₅₀: 300–2000 mg/kg) and skin irritation risks.
  • Environmental Precautions : Avoid aqueous discharge; collect waste in halogenated solvent containers. Environmental hazard data suggests moderate aquatic toxicity (EC₅₀ for water fleas: ~17 mg/L) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX or ORTEP-III software can determine bond angles, torsion angles (e.g., pent-4-en-1-yl chain conformation), and halogen bonding interactions. Challenges include crystal twinning; optimize crystallization via vapor diffusion (e.g., dichloromethane/pentane). Refinement with SHELXL accounts for disorder in the alkene moiety .

Q. How to address contradictions in reaction yields during scale-up?

  • Methodological Answer :

  • Statistical Design : Use a factorial design (e.g., 3²) to test variables like temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF).
  • Mechanistic Insight : Lower yields at scale may stem from inefficient mixing or side reactions (e.g., elimination of the pent-4-en-1-yl group). Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies optimize functionalization via cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ (1–5 mol%), a boronic acid/ester, and Na₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos (2.5 mol%) and Cs₂CO₃ in toluene at 110°C.
  • Troubleshooting : For low conversions, pre-activate the catalyst or switch to BrettPhos ligands .

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